molecular formula C32H44N2O5 B1336909 Fmoc-(3S,4S)-4-amino-3-hydroxy-pentanoic acid dicyclohexylammonium salt CAS No. 204316-31-4

Fmoc-(3S,4S)-4-amino-3-hydroxy-pentanoic acid dicyclohexylammonium salt

Cat. No. B1336909
CAS RN: 204316-31-4
M. Wt: 536.7 g/mol
InChI Key: DSGYIRJRLJBSRN-FQKOOVENSA-N
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Description

Fmoc-(3S,4S)-4-amino-3-hydroxy-pentanoic acid dicyclohexylammonium salt, or Fmoc-Dhpa, is an amino acid derivative used in synthetic organic chemistry and biochemistry. It is a versatile reagent and has a wide range of applications in biological research, including peptide synthesis, protein modification, and nucleic acid hybridization. Fmoc-Dhpa is a valuable tool for researchers due to its high solubility, low toxicity, and its ability to form stable complexes with a variety of substrates.

Scientific Research Applications

Synthesis and Characterization of Fmoc-amino Acid Derivatives

Fmoc-amino acids are synthesized through various methods, emphasizing purity and yield. The method involving dicyclohexylammonium–amino acid ionic adducts yields Nα-Fmoc amino acids free from oligopeptide impurities. This process highlights the role of dicyclohexylammonium salt in moderating the nucleophilicity of the amino acid's carboxylate ion, thereby preventing by-product formation (Nowshuddin et al., 2009).

Novel Applications in Material Science

Fmoc-amino acid surfactants exhibit distinct surfactant properties, forming bilayer structures and showing potential in material science. Chiroptical spectroscopic properties such as optical rotation, electronic circular dichroism, and vibrational circular dichroism have been studied, indicating potential applications in new research areas (Vijay & Polavarapu, 2012).

Bio-inspired Functional Materials

Fmoc-modified amino acids and peptides are bio-inspired building blocks instrumental in fabricating functional materials. The hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, showcasing potential applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties. Challenges and strategies for further development in this field are also discussed, reflecting the ongoing research and potential of these materials (Tao et al., 2016).

Antimicrobial Properties in Supramolecular Gels

Supramolecular hydrogels based on FMOC-functionalized amino acids are recognized for their biocompatible and biodegradable properties. Studies on FMOC-Lys(FMOC)-OH, an amino-acid with weak antimicrobial properties, have investigated its incorporation into supramolecular gels and the resultant effect on antimicrobial activity. Characterization techniques like Fourier-Transform Infrared, UV-vis, fluorescence spectroscopy, and others have been employed, indicating the potential of these gels in biomedical applications (Croitoriu et al., 2021).

Solid Phase Peptide Synthesis

Fmoc amino acids play a significant role in solid-phase peptide synthesis, enhancing the methodology by various means. Advances in solid supports, linkages, side chain protecting groups, and understanding of solvation conditions have facilitated syntheses of biologically active peptides and small proteins. The versatility of Fmoc solid-phase peptide synthesis offers unique opportunities for bioorganic chemistry, reflecting its importance in the field (Fields & Noble, 2009).

Safety and Hazards

The safety information for this compound can be found in its Material Safety Data Sheet (MSDS) . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(3S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5.C12H23N/c1-12(18(22)10-19(23)24)21-20(25)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-9,12,17-18,22H,10-11H2,1H3,(H,21,25)(H,23,24);11-13H,1-10H2/t12-,18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGYIRJRLJBSRN-FQKOOVENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10420699
Record name N-Cyclohexylcyclohexanamine--2,4,5-trideoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-L-threo-pentonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

204316-31-4
Record name N-Cyclohexylcyclohexanamine--2,4,5-trideoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-L-threo-pentonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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